molecular formula C6H10N2O4 B1226672 4-Aminopyrrolidine-2,4-dicarboxylic acid

4-Aminopyrrolidine-2,4-dicarboxylic acid

Cat. No.: B1226672
M. Wt: 174.15 g/mol
InChI Key: XZFMJVJDSYRWDQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-314593 involves the preparation of (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acidThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of LY-314593 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves rigorous quality control measures to maintain the purity and potency of the compound. The final product is usually obtained as an off-white powder with a purity of ≥98% as determined by high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

LY-314593 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

These derivatives are often studied for their biological activity and potential therapeutic uses .

Scientific Research Applications

LY-314593 has a wide range of scientific research applications:

Mechanism of Action

LY-314593 exerts its effects by selectively binding to group II metabotropic glutamate receptors. This binding modulates the activity of these receptors, leading to changes in cellular signaling pathways. The compound inhibits the NADPH-oxidase dependent reactive oxygen species system, which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to LY-314593 include:

Uniqueness

LY-314593 is unique due to its high selectivity and potency as a group II metabotropic glutamate receptor agonist. Unlike other similar compounds, LY-314593 does not exhibit significant activity at other glutamate receptor subtypes, making it a valuable tool for studying specific receptor functions .

Properties

IUPAC Name

4-aminopyrrolidine-2,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFMJVJDSYRWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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